molecular formula C19H30O8 B13642570 methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate

methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate

Cat. No.: B13642570
M. Wt: 386.4 g/mol
InChI Key: QGTVVIFITONCPC-HZYGORRSSA-N
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Description

Methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[74002,6]tridecane-4,1’-cyclohexane]-12-yl]acetate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1’-cyclohexane]-12-yl]acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the spirocyclic core: This step involves the cyclization of precursor molecules under specific conditions, such as the use of strong acids or bases.

    Introduction of functional groups: Various functional groups, including hydroxyl and ester groups, are introduced through reactions like esterification and hydroxylation.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1’-cyclohexane]-12-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1’-cyclohexane]-12-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1’-cyclohexane]-12-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1’-cyclohexane]-12-yl]propionate
  • Methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1’-cyclohexane]-12-yl]butyrate

Uniqueness

The uniqueness of methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1’-cyclohexane]-12-yl]acetate lies in its specific spirocyclic structure and the presence of multiple functional groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H30O8

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate

InChI

InChI=1S/C19H30O8/c1-23-14(22)9-11-5-6-13-16(24-11)18-17(15(25-13)12(21)10-20)26-19(27-18)7-3-2-4-8-19/h11-13,15-18,20-21H,2-10H2,1H3/t11-,12-,13+,15+,16+,17-,18+/m1/s1

InChI Key

QGTVVIFITONCPC-HZYGORRSSA-N

Isomeric SMILES

COC(=O)C[C@H]1CC[C@H]2[C@H](O1)[C@H]3[C@@H]([C@@H](O2)[C@@H](CO)O)OC4(O3)CCCCC4

Canonical SMILES

COC(=O)CC1CCC2C(O1)C3C(C(O2)C(CO)O)OC4(O3)CCCCC4

Origin of Product

United States

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